![molecular formula C17H14N4O7S2 B2499046 (Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887205-72-3](/img/structure/B2499046.png)

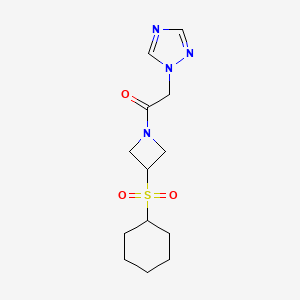

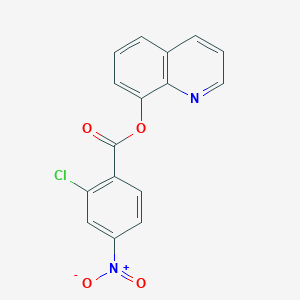

(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- This compound belongs to a class of iminothiazolidin derivatives. These compounds have been studied for their potential as inhibitors in various biological activities, such as aldose reductase inhibition which is significant in treating diabetic complications (Ali et al., 2012).

Synthesis Analysis

- Synthesis of similar compounds involves cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature, resulting in methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives (Ali et al., 2012).

Molecular Structure Analysis

- The molecular structure of these compounds can be characterized by spectroscopic techniques, and X-ray crystallography can confirm their structure. For example, compound 2k in the study was confirmed by X-ray crystallography (Ali et al., 2012).

Chemical Reactions and Properties

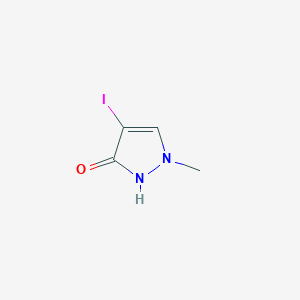

- These compounds can participate in various chemical reactions, forming complexes with different metal ions and exhibiting antimicrobial activity against human epidemic causing bacterial strains (Mishra et al., 2019).

Physical Properties Analysis

- Physical properties such as solubility, melting point, and crystalline structure can be determined using techniques like NMR, IR, and mass spectroscopy. For instance, the crystal structure of similar compounds can be analyzed using single-crystal X-ray diffraction (Chen et al., 2019).

Chemical Properties Analysis

- Chemical properties, including reactivity with other chemicals and stability under various conditions, can be studied through experimental procedures. The compounds show different chemical behaviors when reacted with oxidizing agents, indicating their chemical versatility (Ohkata et al., 1985).

Scientific Research Applications

Antimicrobial and Antiviral Activities

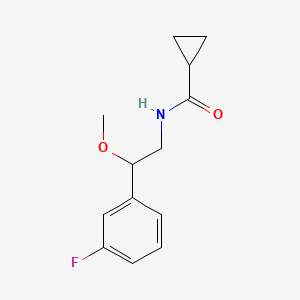

- Schiff Bases derived from benzothiazole-imino-benzoic acid have shown good antimicrobial activity against human epidemic-causing bacterial strains, suggesting potential for treating infections in various body parts (Mishra et al., 2019).

- Compounds synthesized from thiazol-2-ylcarbamoyl acetate demonstrated good antihypertensive α-blocking activity, indicating potential medical applications (Abdel-Wahab et al., 2008).

- A series of compounds with antimicrobial activity against several microbes was synthesized from anthranilic acid, underlining the broad-spectrum potential of these compounds (Akbari et al., 2014).

- Thiazolides, including derivatives of thiazol-2-ylimino compounds, have been identified as novel antiviral agents, particularly effective against hepatitis B virus replication (Stachulski et al., 2011).

Synthesis Methodologies

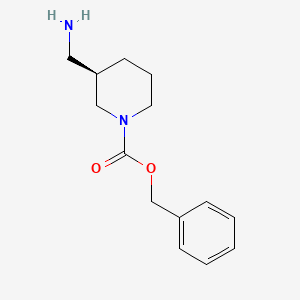

- An efficient synthesis of 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid was achieved through a three-component tandem reaction using an ionic liquid, showcasing a green and sustainable approach to compound synthesis (Shahvelayati et al., 2017).

Potential Medical Applications

- Some novel long alkyl chain substituted thiazolidin-4-ones and thiazan-4-one derivatives, synthesized from 10-undecenoic acid hydrazide, showed biological activity that could be beneficial in medical applications (Rahman et al., 2005).

- Iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as inhibitors for aldehyde and aldose reductase, indicating potential for developing drugs to treat diabetic complications (Ali et al., 2012).

Future Directions

properties

IUPAC Name |

methyl 2-[2-(3-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O7S2/c1-28-15(22)9-20-13-6-5-12(30(18,26)27)8-14(13)29-17(20)19-16(23)10-3-2-4-11(7-10)21(24)25/h2-8H,9H2,1H3,(H2,18,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYFJSGLANZVJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)

![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2498974.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)

![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2498986.png)